molecular formula C12H12BrCl2N B1285047 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride CAS No. 1170370-51-0

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride

Cat. No.: B1285047
CAS No.: 1170370-51-0
M. Wt: 321.04 g/mol
InChI Key: QJPXTZSHWUMPIV-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-isopropylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Bromo-4-chloro-2-isopropylquinoline hydrochloride can be compared with other similar compounds, such as:

  • 6-Bromo-4-chloro-2-butylquinoline hydrochloride
  • 6-Bromo-4-hydrazinoquinoline hydrochloride
  • 6-Bromo-4-chloro-2-propylquinoline
  • 6-Bromo-4-chloro-2-phenylquinoline

These compounds share a similar quinoline core but differ in the substituents attached to the ring. The unique combination of bromine, chlorine, and isopropyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-4-chloro-2-propan-2-ylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN.ClH/c1-7(2)12-6-10(14)9-5-8(13)3-4-11(9)15-12;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPXTZSHWUMPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588924
Record name 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170370-51-0
Record name 6-Bromo-4-chloro-2-(propan-2-yl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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